dihydrozeatin-9-N-glucoside-O-glucoside
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H35N5O11 |
|---|---|
Molecular Weight |
545.5 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[6-[[3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]amino]purin-9-yl]oxane-3,4,5-triol |
InChI |
InChI=1S/C22H35N5O11/c1-9(6-36-22-18(35)16(33)14(31)11(5-29)38-22)2-3-23-19-12-20(25-7-24-19)27(8-26-12)21-17(34)15(32)13(30)10(4-28)37-21/h7-11,13-18,21-22,28-35H,2-6H2,1H3,(H,23,24,25)/t9?,10-,11-,13-,14-,15+,16+,17-,18-,21+,22+/m1/s1 |
InChI Key |
KDIRTCPHKDPWMQ-ASAMELDWSA-N |
Isomeric SMILES |
CC(CCNC1=C2C(=NC=N1)N(C=N2)[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
CC(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)COC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Biosynthesis and Metabolic Interconversions of Dihydrozeatin 9 N Glucoside O Glucoside
Glucosylation Pathways and Enzymatic Catalysis
Glucosylation is a primary mechanism for modifying the activity of cytokinins, converting active free bases into inactive, transportable, or storage forms. ontosight.airesearchgate.net The formation of dihydrozeatin-9-N-glucoside-O-glucoside involves two distinct glucosylation events: the attachment of a glucose molecule to the nitrogen-9 position of the purine (B94841) ring (N-glucosylation) and to the hydroxyl group of the side chain (O-glucosylation). These reactions are catalyzed by specific enzymes that transfer a glucose moiety from an activated sugar donor, typically UDP-glucose. ontosight.ainih.gov The diglucoside was identified in transgenic Arabidopsis thaliana plants that overexpressed the isopentenyl transferase (IPT) gene, a key enzyme in cytokinin biosynthesis, suggesting this compound serves as a product of cytokinin over-accumulation. nih.gov
The initial step towards forming the N9-glucoside portion of the molecule involves the enzymatic glucosylation of dihydrozeatin (DHZ) or a precursor like dihydrozeatin-O-glucoside. In plants, N-glucosylation is a significant pathway for regulating cytokinin levels. nih.govnih.gov Studies on Arabidopsis thaliana have identified specific Uridine (B1682114) Diphosphate (B83284) Glycosyltransferases (UGTs) responsible for this reaction. UGT76C1 and UGT76C2 are known to catalyze the glucosylation of various cytokinins, including dihydrozeatin, at the N7 and N9 positions of the purine ring. researchgate.netnih.gov While some research indicates that DHZ is predominantly converted to its N7-glucoside, the formation of N9-glucosides is also a well-documented metabolic fate. researchgate.net
The O-glucoside component is formed by the attachment of glucose to the hydroxyl group on the side chain of dihydrozeatin or a precursor such as dihydrozeatin-9-N-glucoside. This reaction is also catalyzed by UGTs. In Arabidopsis, the enzymes UGT85A1, UGT73C5, and UGT73C1 have been shown to form O-glucosides of cytokinins like trans-zeatin (B1683218) and dihydrozeatin, which possess a hydroxyl group available for this conjugation. researchgate.netnih.govnih.govyork.ac.uk The formation of O-glucosides is generally considered a mechanism for creating reversible, inactive storage forms of cytokinins. researchgate.net Research in maize has also characterized O-glucosyltransferases, further indicating that this is a widespread and crucial metabolic process in plants. researchgate.netnih.gov
Uridine Diphosphate Glycosyltransferases (UGTs) are the key enzymes driving the glucosylation of cytokinins. nii.ac.jpdtu.dkscispace.com This large superfamily of enzymes facilitates the transfer of a glucosyl group from UDP-glucose to an acceptor molecule, in this case, a cytokinin. ontosight.aijuniperpublishers.com By doing so, they play a pivotal role in regulating the pool of active hormones, thereby influencing numerous aspects of plant growth and development. ontosight.ainih.gov The specificity of different UGTs determines where the glucose molecule is attached, leading to the formation of N-glucosides or O-glucosides. researchgate.netnih.gov The competition between cytokinin receptors and UGTs for the free hormone molecule is a critical factor in determining the physiological response, as binding to a UGT leads to inactivation. researchgate.net
| Enzyme (from Arabidopsis thaliana) | Glucosylation Type | Substrate(s) | Product(s) |
|---|---|---|---|
| UGT76C1 | N-Glucosylation | Dihydrozeatin (DHZ) | DHZ-7-N-glucoside, DHZ-9-N-glucoside |
| UGT76C2 | N-Glucosylation | Dihydrozeatin (DHZ) | DHZ-7-N-glucoside, DHZ-9-N-glucoside |
| UGT85A1 | O-Glucosylation | Dihydrozeatin (DHZ) | DHZ-O-glucoside |
| UGT73C1 | O-Glucosylation | Dihydrozeatin (DHZ) | DHZ-O-glucoside |
| UGT73C5 | O-Glucosylation | Dihydrozeatin (DHZ) | DHZ-O-glucoside |
De-Glucosylation and Reversible Activation Mechanisms
While glucosylation serves to inactivate cytokinins, the process can be reversible, allowing the plant to release active hormones from their conjugated forms when needed. This de-glucosylation is central to the role of cytokinin glucosides as storage forms.
The cleavage of glucose from cytokinin glucosides is catalyzed by enzymes known as beta-glucosidases (EC 3.2.1.21). nih.govnih.gov These enzymes hydrolyze the glycosidic bond, releasing the free cytokinin base and glucose. It is widely accepted that O-glucosides are reversible storage forms that can be readily hydrolyzed by beta-glucosidases. nih.govresearchgate.netoup.com The status of N-glucosides has been more debated, with early research suggesting they are irreversible, terminal deactivation products. researchgate.netfrontiersin.org However, more recent studies have shown that N9-glucosides can, to some extent, be hydrolyzed back to their active forms. For example, the maize enzyme Zm-p60.1 can hydrolyze trans-zeatin-N9-glucoside, and N9-glucosides of DHZ have been observed to convert back to the free base in maize roots. nih.govnih.govfrontiersin.org In contrast, N7-glucosides appear to be more resistant to this enzymatic cleavage. nih.govfrontiersin.org
The enzymatic action of beta-glucosidases results in the release of biologically active cytokinin free bases, such as dihydrozeatin. nih.gov The biological activity observed for some cytokinin glucosides is often attributed not to the glucoside itself, but to its conversion back to the active free base, as the conjugated forms are unable to bind to cytokinin receptors. nih.gov The demonstrated conversion of DHZ-N9-glucoside to free DHZ in maize seedlings supports the hypothesis that N9-glucosides can act as a source for active cytokinins, challenging the view of them as solely products of irreversible inactivation. nih.govfrontiersin.org This reversible activation allows the plant to dynamically manage its hormone levels in response to developmental and environmental cues.
| Glucoside Type | Susceptibility to β-Glucosidase Hydrolysis | Reversibility Status | Supporting Findings |
|---|---|---|---|
| O-Glucosides | High | Considered reversible storage forms | Can be converted to active cytokinins by β-glucosidases. oup.com |
| N7-Glucosides | Low / Negligible | Generally considered irreversible | Maize enzyme Zm-p60.1 did not hydrolyze tZ-N7-glucoside in vitro. frontiersin.org |
| N9-Glucosides | Moderate / Condition-dependent | Considered partially reversible | DHZ-N9-glucosides can be converted to active forms in maize roots. nih.govfrontiersin.org The rolC oncogene product can cleave N9-glucosides. oup.com |
Crosstalk with Other Cytokinin Metabolic Pathways
The metabolic fate of this compound is intrinsically linked to the broader network of cytokinin conversions. Its formation and stability are influenced by upstream biosynthetic steps and its inherent resistance to major catabolic pathways.
The biosynthesis of the dihydrozeatin moiety is a critical precursor step. Dihydrozeatin (DHZ) is a naturally occurring isoprenoid cytokinin characterized by a saturated N6-side chain. mdpi.com It is derived from the reduction of trans-zeatin (tZ), one of the most abundant and biologically active cytokinins in higher plants. mdpi.comoup.com This conversion is catalyzed by the enzyme zeatin reductase. mdpi.com This reduction reaction transforms the unsaturated side chain of zeatin into a saturated one, fundamentally altering the molecule's properties and its subsequent metabolic possibilities, including the potential for glucosylation at various positions.
A key feature of dihydrozeatin and its glucosylated derivatives is their resistance to degradation by cytokinin oxidase/dehydrogenase (CKX) enzymes. oup.com CKX is the primary enzyme responsible for the irreversible degradation of cytokinins, controlling their active levels in plant tissues. frontiersin.orgresearchgate.net These enzymes selectively catabolize cytokinins with unsaturated isoprenoid side chains, such as trans-zeatin and isopentenyladenine (iP), by cleaving the side chain. frontiersin.org Because dihydrozeatin possesses a saturated side chain, it is not a substrate for CKX.
Furthermore, the process of glucosylation, particularly O-glucosylation, provides an additional layer of protection against enzymatic degradation. oup.com The attachment of glucose moieties to the cytokinin molecule sterically hinders the access of degradative enzymes. Therefore, compounds like this compound are highly stable, representing long-term, protected forms of cytokinin within the cell. This resistance to CKX-mediated degradation ensures that the cytokinin pool stored in this form is preserved for potential future reactivation. oup.com
Mechanisms of Cytokinin Homeostasis Regulation via Glucosylation
Glucosylation is a pivotal biochemical modification for regulating the pool of active cytokinins, thereby maintaining cellular homeostasis. researchgate.netnih.govoup.com This process involves the attachment of a glucose molecule to the cytokinin base, a reaction catalyzed by uridine diphosphate glycosyltransferases (UGTs). nih.gov This conjugation can occur at different positions on the purine ring (N-glucosylation) or the side chain (O-glucosylation), yielding various glucoside forms with distinct biological properties. oup.comnih.gov
This compound is an example of a diglucoside, where glucose is attached at both the N9 position of the purine ring and the hydroxyl group of the side chain. mdpi.comhoffmanlab.org The formation of such glucosides is a primary mechanism for deactivating active cytokinin bases. frontiersin.orgnih.gov
Key aspects of homeostasis regulation via glucosylation include:
Inactivation: N-glucosides are generally considered biologically inactive forms because they cannot bind effectively to cytokinin receptors to trigger downstream signaling. frontiersin.orgmdpi.com O-glucosides are also inactive but are readily converted back to their active forms. oup.com The formation of this compound effectively sequesters the active hormone. hmdb.ca
Storage: Glucosylated cytokinins represent stable, protected storage forms. oup.comhmdb.ca While N-glucosylation was once thought to be irreversible, evidence suggests some N-glucosides can be converted back to active bases, although O-glucosides are more readily hydrolyzable by β-glucosidase enzymes. oup.comfrontiersin.org This allows the plant to maintain a reserve of cytokinin that can be released when needed.
Transport and Compartmentation: Glucosylation can influence the subcellular localization and transport of cytokinins. Different UGTs and glucosides are found in various cellular compartments, suggesting a complex system for controlling the spatial distribution of cytokinin activity. frontiersin.org
The balance between glucosylation and the deglucosylation (hydrolysis) is crucial for finely tuning the concentration of active cytokinins in response to developmental and environmental signals. nih.gov In transgenic Arabidopsis thaliana plants engineered to overproduce cytokinins, dihydrozeatin-O-glucoside-9-glucoside has been detected, highlighting the role of this pathway in managing hormone excess. mdpi.com
Table 1: Key Enzymes and Processes in the Metabolism of this compound
| Enzyme/Process | Role | Precursor(s) | Product(s) | Significance |
|---|---|---|---|---|
| Zeatin Reductase | Reduction of side chain | trans-Zeatin | Dihydrozeatin | Creates the saturated side chain characteristic of DHZ. mdpi.com |
| N-Glucosyltransferase (e.g., UGT76C2) | N-glucosylation | Dihydrozeatin, UDP-glucose | Dihydrozeatin-9-N-glucoside | Inactivates cytokinin by adding glucose to the purine ring. oup.com |
| O-Glucosyltransferase (e.g., ZOG1) | O-glucosylation | Dihydrozeatin-9-N-glucoside, UDP-glucose | This compound | Adds a second glucose for stable, protected storage. oup.com |
| Cytokinin Oxidase/Dehydrogenase (CKX) | Degradation | N/A (for DHZ) | N/A (for DHZ) | DHZ and its glucosides are resistant, unlike unsaturated cytokinins. oup.comfrontiersin.org |
| β-Glucosidase | Deglucosylation | This compound | Dihydrozeatin-9-N-glucoside | Reactivates stored cytokinin by removing the O-linked glucose. oup.comhmdb.ca |
Table 2: Research Findings on Cytokinin Glucosylation and Homeostasis
| Finding | Organism/System | Implication for Homeostasis | Reference(s) |
|---|---|---|---|
| UGT76C2 enzyme specifically catalyzes the formation of N-glucosides from active cytokinins like dihydrozeatin. | Arabidopsis thaliana | Demonstrates a specific enzymatic pathway for cytokinin inactivation via N-glucosylation. | oup.com |
| Overexpression of a zeatin O-glucosyltransferase (ZOG1) gene led to increased O-glucoside levels and growth changes. | Maize (Zea mays) | Shows that O-glucosylation is a key control point for modulating active cytokinin levels and affecting plant development. | oup.com |
| Dihydrozeatin-O-glucoside-9-glucoside was identified in plants overexpressing the cytokinin biosynthesis gene IPT. | Arabidopsis thaliana | Indicates that di-glucosylation is a mechanism to handle and store excess cytokinin. | mdpi.com |
| N-glucosides are the most abundant cytokinin metabolites in many vascular plants. | General Vascular Plants | Highlights the quantitative importance of N-glucosylation as a major route for cytokinin deactivation and storage. | frontiersin.org |
| N9-glucosides of dihydrozeatin can be converted back to their active forms. | Maize (Zea mays) | Suggests that N-glucosylation may not be entirely irreversible and can serve as a convertible storage pool. | frontiersin.org |
Molecular and Genetic Determinants in Dihydrozeatin 9 N Glucoside O Glucoside Metabolism
Identification and Characterization of Genes Encoding Glucosyltransferases (UGTs)
The glucosylation of cytokinins is catalyzed by a large family of enzymes known as UDP-glycosyltransferases (UGTs). In Arabidopsis thaliana, the UGT superfamily is extensive, with specific members identified as responsible for cytokinin modifications. nih.gov A screening of 105 recombinant UGTs from Arabidopsis identified five enzymes with activity towards classic cytokinins, including dihydrozeatin. researchgate.net
Specifically, UGT76C1 and UGT76C2 have been characterized as cytokinin N-glucosyltransferases, capable of adding a glucose moiety to the N7 and N9 positions of the purine (B94841) ring of various cytokinins. researchgate.netfrontiersin.org On the other hand, UGT85A1, UGT73C5, and UGT73C1 have been identified as O-glucosyltransferases that act on the hydroxyl group of the side chain of cytokinins like trans-zeatin (B1683218) and dihydrozeatin. researchgate.net UGT85A1, in particular, has been shown to O-glucosylate dihydrozeatin. nih.gov The formation of dihydrozeatin-9-N-glucoside-O-glucoside is therefore likely a two-step process involving the sequential action of an N-glucosyltransferase, such as UGT76C2, followed by an O-glucosyltransferase, like UGT85A1.
In maize (Zea mays), specific O-glucosyltransferases for cis-zeatin (B600781), designated as cisZOG1 and cisZOG2, have been identified and characterized. nih.govresearchgate.net While these enzymes show a preference for cis-zeatin, they also exhibit some activity towards trans-zeatin, indicating a degree of substrate flexibility that might extend to other cytokinin forms like dihydrozeatin under certain conditions. nih.gov
Below is a table summarizing the key glucosyltransferases involved in the metabolism of dihydrozeatin and related cytokinins.
| Gene | Enzyme Name | Substrate(s) | Glucosylation Position | Plant Species |
| UGT76C1 | UDP-glucosyltransferase 76C1 | Cytokinins (including dihydrozeatin) | N7, N9 | Arabidopsis thaliana |
| UGT76C2 | UDP-glucosyltransferase 76C2 | Cytokinins (including dihydrozeatin) | N7, N9 | Arabidopsis thaliana |
| UGT85A1 | UDP-glucosyltransferase 85A1 | trans-zeatin, dihydrozeatin | O | Arabidopsis thaliana |
| cisZOG1 | cis-zeatin O-glucosyltransferase 1 | cis-zeatin, trans-zeatin | O | Zea mays |
| cisZOG2 | cis-zeatin O-glucosyltransferase 2 | cis-zeatin, trans-zeatin | O | Zea mays |
Phenotypic Analysis of Mutants and Overexpression Lines
The functional roles of UGTs in cytokinin metabolism have been further elucidated through the analysis of mutant and overexpression lines. In Arabidopsis, studies involving ugt76c2 mutants and UGT76C2 overexpression lines have demonstrated the significant role of this enzyme in maintaining cytokinin homeostasis. frontiersin.org The ugt76c2 mutant exhibits substantially lower levels of cytokinin N-glucosides, while overexpression leads to their increased production. frontiersin.org These alterations in N-glucoside levels are associated with changes in cytokinin sensitivity and responses to stress. frontiersin.org
Overexpression of a zeatin O-glucosyltransferase (ZOG1) from Phaseolus lunatus in maize resulted in significant phenotypic changes. nih.gov The transgenic plants exhibited characteristics reminiscent of cytokinin deficiency, including reduced stature, thinner stems, narrower leaves, and smaller meristems. nih.gov These plants also showed increased root mass and branching. nih.gov Interestingly, the leaves of the transformants had higher chlorophyll (B73375) content and increased levels of active cytokinins, suggesting a compensatory mechanism of increased cytokinin biosynthesis in response to enhanced O-glucosylation. nih.gov Furthermore, homozygous transgenic lines displayed feminization of tassel florets, indicating a link between cytokinin O-glucosylation and floral development. nih.gov
Similarly, in rice (Oryza sativa), the overexpression of putative cis-zeatin-O-glucosyltransferase genes (cZOGT1 and cZOGT2) led to a short-shoot phenotype, delayed leaf senescence, and a reduced number of crown roots. nih.govresearchgate.net These phenotypic alterations suggest that the modification of cytokinin glucosylation, which would include the pathways leading to compounds like this compound, has profound effects on plant growth and development.
Transcriptomic and Proteomic Responses Related to Glucoside Metabolism
Integrative analyses of the transcriptome and proteome have provided deeper insights into the cellular responses associated with cytokinin metabolism. While specific studies focusing on this compound are limited, broader analyses of cytokinin responses reveal significant changes in gene and protein expression.
In a study on loquat (Eriobotrya japonica), comparative transcriptomic and proteomic analyses during flower development highlighted the enrichment of differentially expressed genes (DEGs) and differentially accumulated proteins (DAPs) in hormone signal transduction pathways, including that of cytokinin. mdpi.com This suggests that the metabolic flux through cytokinin glucosylation pathways is tightly regulated at the transcriptional and translational levels during key developmental transitions.
Furthermore, studies combining transcriptomic, proteomic, and metabolomic data in response to abiotic stresses, such as salt stress in soybean (Glycine max), have revealed complex regulatory networks. mdpi.com These analyses have shown significant changes in hormone-related gene expression and metabolite accumulation, indicating that the balance of different cytokinin forms, including their glucosides, is dynamically adjusted to cope with environmental challenges. mdpi.com The correlation between transcript and protein abundance is not always direct, suggesting the presence of post-transcriptional and post-translational regulatory mechanisms in the control of cytokinin metabolism. nih.gov
Evolutionary Insights into Cytokinin N-Glucosylation
The formation of cytokinin N-glucosides is considered a more recent evolutionary development for the deactivation of cytokinin bases. frontiersin.org A comprehensive survey across the plant kingdom has shown that only vascular plants form cytokinin N-glucosides, whereas they are absent in mosses, algae, and fungi. frontiersin.org This suggests that N-glucosylation emerged as a mechanism for fine-tuning cytokinin homeostasis in more complex plant lineages.
In contrast to O-glucosides, which can be readily hydrolyzed to release active cytokinins, N-glucosides were traditionally considered to be irreversible deactivation products. researchgate.net However, recent evidence suggests that N9-glucosides of certain cytokinins, including dihydrozeatin, can be converted back to their active forms in some plant species like maize. frontiersin.org This metabolic flexibility adds another layer of complexity to the regulation of cytokinin activity.
Phylogenetic analyses of UGTs reveal that those involved in cytokinin glucosylation belong to distinct subfamilies, indicating functional diversification over evolutionary time. The enzymes responsible for N- and O-glucosylation have evolved to recognize specific positions on the cytokinin molecule, allowing for precise control over the pool of active hormones. The differential metabolism of N7- and N9-glucosides, with N9-glucosides being more susceptible to cleavage by cytokinin oxidase/dehydrogenase (CKX) enzymes, further points to a sophisticated regulatory system that has evolved to manage cytokinin signaling. frontiersin.org
Advanced Analytical Methodologies for Dihydrozeatin 9 N Glucoside O Glucoside Research
Extraction and Purification Strategies for Complex Plant Matrices
The initial and most critical step in the analysis of dihydrozeatin-9-N-glucoside-O-glucoside is its efficient extraction from the plant matrix and purification from interfering compounds. The choice of extraction solvent and purification protocol significantly impacts the final analytical outcome.
A modified Bieleski's solvent, comprising methanol (B129727), formic acid, and water (15:1:4, v/v/v), has been shown to be highly effective for cytokinin extraction. nih.gov One established method involves homogenizing plant tissue in a cold Bielski buffer, followed by the addition of isotope-labeled internal standards to enable accurate quantification. nih.gov After an initial extraction period at low temperatures (e.g., -20°C), the solid material is separated by centrifugation. The remaining pellet is often re-extracted to maximize the recovery of the target analytes. nih.gov
Following extraction, a purification step is essential to remove the majority of UV-absorbing contaminants and other matrix components that can interfere with subsequent analysis. nih.gov Solid-phase extraction (SPE) is a widely employed technique for this purpose. A common approach utilizes a mixed-mode reversed-phase-cation exchange SPE column. nih.govnih.gov The crude extract, diluted in formic acid, is applied to the column. The column is then washed with solvents like water and methanol to remove impurities. The cytokinin fraction, which includes bases, ribosides, and glucosides like this compound, is then eluted using a solution such as 0.35 M ammonium (B1175870) hydroxide (B78521) in 60% methanol. nih.govnih.gov This method has been demonstrated to decrease the content of UV-absorbing contaminants by approximately 90% and significantly improve the response of cytokinin standards in mass spectrometry analysis. nih.gov
| Parameter | Method 1: Modified Bieleski's Solvent & MCX SPE | Method 2: Immunoaffinity Chromatography |
|---|---|---|
| Extraction Solvent | Methanol/Formic Acid/Water (15:1:4, v/v/v) nih.govnih.gov | Dependent on initial sample preparation nih.govresearchgate.net |
| Purification Principle | Mixed-mode solid-phase extraction (Reversed-phase and cation-exchange) nih.govnih.gov | Antibody-antigen binding (high specificity) nih.govresearchgate.net |
| Elution Solution | 0.35 M NH4OH in 60% methanol nih.gov | Typically involves changing pH or using an organic solvent |
| Key Advantage | High recovery for a broad range of cytokinins, including nucleotides, bases, ribosides, and glucosides. nih.gov | Provides very clean fractions, reducing matrix effects for subsequent analysis. nih.govresearchgate.net |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Separations
Following purification, chromatographic separation is employed to resolve this compound from other cytokinin isomers and related compounds prior to detection. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the cornerstone techniques for this purpose.
Reversed-phase HPLC is commonly used, with C18 columns being a popular choice. nih.gov Separation is typically achieved using a gradient elution program involving a mobile phase consisting of an aqueous component (often acidified water) and an organic modifier like methanol or acetonitrile. nih.govresearchgate.net Optimization of parameters such as the mobile phase composition, column temperature, and flow rate is crucial for achieving clear separation of all target phytohormones. mdpi.com For instance, a multistep linear gradient of methanol, water, and acetic acid can be used to separate a wide range of cytokinins, including various glucosides. mdpi.com
UPLC systems, which use smaller particle-size columns (typically <2 µm), offer significant advantages over traditional HPLC, including higher resolution, improved sensitivity, and faster analysis times. sbq.org.br UPLC coupled with mass spectrometry is particularly powerful for metabolomic studies aiming to profile a wide range of compounds, including cytokinin conjugates, in complex samples. sbq.org.br
| Parameter | Condition | Reference |
|---|---|---|
| Column | Agilent Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase | Gradient elution with Acetonitrile and 0.5% aqueous acetic acid | nih.gov |
| Flow Rate | 1.6 mL min−1 | mdpi.com |
| Column Temperature | 45 °C | mdpi.com |
| Detection | UV (e.g., 260 nm or 269 nm) or Mass Spectrometry | nih.govmdpi.com |
Mass Spectrometry-Based Detection and Quantification (e.g., HRAM-MS/MS, QExactive Orbitrap)
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the definitive technique for the detection and quantification of this compound. Its high sensitivity and selectivity allow for the confident identification of compounds even at trace levels.
Tandem mass spectrometry (MS/MS), performed on instruments like triple quadrupole or linear ion trap mass spectrometers, is frequently used for quantification. nih.gov In this approach, a specific precursor ion corresponding to the mass of the target compound is selected and fragmented, and a resulting characteristic product ion is monitored. This process, known as multiple reaction monitoring (MRM), provides excellent specificity and reduces chemical noise. uniss.it
High-resolution accurate-mass (HRAM) mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) and Orbitrap-based systems (e.g., QExactive), offer further advantages. sbq.org.brnih.gov These instruments provide very high mass accuracy, which allows for the determination of the elemental composition of an ion, greatly increasing confidence in compound identification. nih.gov An Orbitrap mass analyzer, for example, can provide the high accuracy and sensitivity needed for robust quantification assays. nih.gov HRAM-MS/MS combines high-resolution measurement with fragmentation, providing unambiguous structural information and confident differentiation between isomers. sbq.org.brnih.gov
The ionization source is also a critical component. Electrospray ionization (ESI) is commonly used for cytokinins, and it can be operated in either positive or negative ion mode. nih.govoup.com For quantification, the instrument settings, such as spray voltage, gas pressures, and capillary temperature, must be carefully optimized to achieve the best signal for the analyte of interest. nih.govnih.gov
Isotope Dilution Analysis for Absolute Quantification
For accurate and precise measurement, absolute quantification is often required. The gold standard for absolute quantification in mass spectrometry is the isotope dilution method. nih.gov This technique corrects for sample loss during extraction and purification and compensates for matrix effects during ionization. nih.govnih.gov
The principle involves adding a known amount of a stable isotope-labeled internal standard of the target analyte to the sample at the very beginning of the extraction process. nih.gov These internal standards are chemically identical to the analyte but have a higher mass due to the incorporation of heavy isotopes (e.g., Deuterium [²H] or Carbon-13 [¹³C]). For the analysis of dihydrozeatin-9-glucoside, a deuterated standard such as [²H₃]DHZ9G would be used. nih.gov
Because the internal standard and the endogenous analyte behave identically throughout the entire analytical procedure, any loss of the analyte is mirrored by a proportional loss of the standard. In the final MS analysis, the instrument distinguishes between the endogenous (light) compound and the isotope-labeled (heavy) standard based on their mass difference. The concentration of the endogenous analyte is then calculated from the ratio of the signal intensities of the analyte to its internal standard. nih.govnih.gov This is typically done using a multi-level calibration curve generated from known concentrations of the analyte and a fixed concentration of the internal standard. nih.gov
Immunoaffinity Purification Techniques
Immunoaffinity purification is a powerful technique that leverages the high specificity of antibody-antigen interactions to isolate specific classes of compounds from a crude extract. nih.govresearchgate.net This method can produce exceptionally clean samples, which is highly beneficial for subsequent analysis. nih.gov
For cytokinin analysis, immunoaffinity columns are prepared by immobilizing antibodies that recognize the cytokinin structure. Polyclonal antibodies with broad cross-reactivity can be used to co-purify a wide range of cytokinins simultaneously. nih.govresearchgate.net Research has shown that mixtures of polyclonal antibodies raised against zeatin riboside and isopentenyladenosine can effectively retain numerous cytokinin types, including bases (like dihydrozeatin), ribosides, and their 9-glucoside derivatives. nih.govresearchgate.net Dihydrozeatin-9-glucoside itself has been utilized in the context of immunoaffinity chromatography. cymitquimica.com
The process involves passing a plant extract through the immunoaffinity column. The cytokinins are retained by binding to the antibodies, while most other matrix components are washed away. The purified cytokinins are then eluted, concentrated, and analyzed, typically by HPLC-MS. nih.govresearchgate.net This high degree of purification simplifies the resulting chromatograms and significantly reduces matrix-induced signal suppression in the mass spectrometer. nih.gov
Q & A
Basic Research Questions
Q. What are the key enzymatic steps in the biosynthesis of dihydrozeatin-9-N-glucoside-O-glucoside, and how do they regulate cytokinin activity in plants?
- Methodological Answer : Biosynthesis involves two sequential modifications:
N-glucosylation : Dihydrozeatin (DZ) is conjugated with glucose at the N9 position via UDP-glucose-dependent glucosyltransferases, forming dihydrozeatin-9-N-glucoside (DZ9G) .
O-glucosylation : DZ9G undergoes further glycosylation at the hydroxyl group of the side chain, catalyzed by O-glucosyltransferases, to yield the inactive storage form this compound (DZ9G-OG) .
- Functional Insight : The O-glucosylation is reversible; β-glucosidases can cleave the O-glucoside to reactivate DZ9G, enabling dynamic regulation of cytokinin pools during stress responses .
Q. Which analytical techniques are most reliable for quantifying dihydrozin-9-N-glucoside-O-glucoside in plant tissues?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Enables precise quantification using multiple reaction monitoring (MRM) with deuterated internal standards (e.g., trans-zeatin-9-glucoside-d5) to correct for matrix effects .
- High-Performance Liquid Chromatography (HPLC) with UV/fluorescence detection : Validated for separation of cytokinin glucosides using reverse-phase C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) .
- Critical Note : Include enzymatic hydrolysis controls (e.g., β-glucosidase treatment) to distinguish between N- and O-glucoside forms .
Q. How does this compound contribute to plant stress adaptation?
- Methodological Answer :
- Experimental Design : Compare mutant plants deficient in O-glucosyltransferases with wild types under drought or pathogen stress. Monitor cytokinin reactivation via β-glucosidase activity assays and transcriptional profiling of stress-response genes .
- Data Interpretation : Elevated DZ9G-OG levels in stressed tissues correlate with delayed senescence, suggesting its role as a cytokinin reservoir .
Advanced Research Questions
Q. What are the challenges in chemoenzymatic synthesis of this compound, and how can regioselectivity be achieved?
- Methodological Answer :
- Synthesis Challenges :
Regioselective glycosylation : The N9 and hydroxyl group on the side chain require orthogonal protection strategies (e.g., TEMPO oxidation for hydroxyl activation) to avoid cross-reactivity .
Reversibility of O-glucosylation : Use stable isotope-labeled UDP-glucose or site-directed mutagenesis of glucosyltransferases to favor O-glycoside formation .
- Validation : Confirm structure via NMR (e.g., H, C) and compare retention times with natural isolates using LC-MS .
Q. How can researchers track the spatial and temporal dynamics of this compound in vivo?
- Methodological Answer :
- Stable Isotope Labeling : Feed plants with -glucose or -dihydrozeatin, then perform time-course imaging using matrix-assisted laser desorption/ionization (MALDI) mass spectrometry .
- Transgenic Reporters : Engineer plants expressing β-glucuronidase (GUS) under the control of β-glucosidase promoters to map reactivation sites .
Q. What conflicting data exist regarding the bioactivity of this compound, and how should they be resolved?
- Methodological Answer :
- Contradiction : Some studies report DZ9G-OG as inert, while others suggest direct signaling roles .
- Resolution Strategies :
Pharmacological Inhibition : Apply β-glucosidase inhibitors (e.g., conduritol B epoxide) to isolate DZ9G-OG-specific effects .
Genetic Knockouts : Use CRISPR/Cas9 to disrupt O-glucosyltransferase genes and assess phenotypic changes in the absence of storage forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
